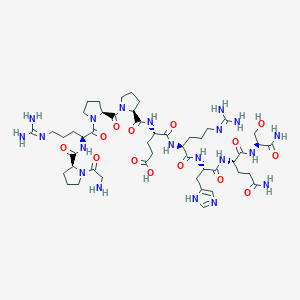![molecular formula C11H22ClNO2 B114258 Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 60175-04-4](/img/structure/B114258.png)
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is known for its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an ethyl ester group, a cyclohexyl ring, and an aminomethyl group.
Méthodes De Préparation
The synthesis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)cyclohexanol. This intermediate is then esterified with ethyl chloroacetate in the presence of a base to yield Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate. Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride can be compared with similar compounds such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, resulting in different physical and chemical properties.
Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride: This compound has a cyclopentyl ring instead of a cyclohexyl ring, leading to variations in its biological activity and reactivity.
Ethyl 2-[1-(aminomethyl)cyclohexyl]propionate hydrochloride: This compound has a propionate ester group, which affects its solubility and stability.
Propriétés
IUPAC Name |
ethyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11;/h2-9,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCAUUDSWTCMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60175-04-4 |
Source


|
| Record name | ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114183.png)




![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)


